2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2640828-62-0
VCID: VC11849064
InChI: InChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2
SMILES: C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

CAS No.: 2640828-62-0

Cat. No.: VC11849064

Molecular Formula: C25H27N3O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine - 2640828-62-0

Specification

CAS No. 2640828-62-0
Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
IUPAC Name [4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Standard InChI InChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2
Standard InChI Key NOUFMLPFWXEVGC-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Canonical SMILES C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5

Introduction

Structural Analysis and Molecular Properties

Core Framework and Substituent Configuration

The 1,8-naphthyridine core consists of a bicyclic structure with nitrogen atoms at positions 1 and 8. Substitution at the 2-position introduces a piperidin-4-yl group, a six-membered saturated ring containing one nitrogen atom. This piperidine ring is further modified at its 1-position by a 4-phenyloxane-4-carbonyl group, which comprises a tetrahydropyran (oxane) ring substituted with a phenyl group and a carbonyl moiety.

Table 1: Key Structural Features

FeatureDescription
1,8-Naphthyridine CoreBicyclic system with N atoms at positions 1 and 8; aromatic π-system
Piperidin-4-yl GroupSix-membered saturated amine ring at position 2 of naphthyridine
4-Phenyloxane-4-carbonylOxane ring with phenyl and carbonyl groups; linked to piperidine via amide bond

The sp³ hybridization of the piperidine and oxane rings introduces conformational rigidity, potentially enhancing binding specificity to biological targets . The carbonyl group may participate in hydrogen bonding, while the phenyl group could contribute to hydrophobic interactions.

Physicochemical Properties

Based on structurally similar 1,8-naphthyridines, the compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility due to its hydrophobic phenyl and oxane groups . Its molecular weight (~463 g/mol, estimated) approaches the upper threshold of Lipinski’s rule of five, suggesting potential challenges in oral bioavailability.

Table 2: Estimated Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₂₇H₂₇N₃O₃ (hypothetical)
Molecular Weight~463 g/mol
LogP~3.5 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors5 (naphthyridine N, carbonyl O, oxane O)

Synthetic Approaches

Gould-Jacobs Reaction for Naphthyridine Core

The 1,8-naphthyridine core is typically synthesized via the Gould-Jacobs reaction, which involves cyclization of ethoxymethylenemalonate derivatives with aminopyridines . For example, ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate can be synthesized from 6-substituted-2-aminopyridine and diethyl ethoxymethylenemalonate under thermal conditions .

Piperidine-Oxane Substituent Assembly

  • Piperidine Functionalization: The piperidin-4-yl group can be introduced via nucleophilic substitution or reductive amination. For instance, 4-aminopiperidine may react with bromoacetyl intermediates to form secondary amines.

  • Oxane Carbonylation: The 4-phenyloxane-4-carbonyl moiety can be prepared through Friedel-Crafts acylation of tetrahydropyran with benzoyl chloride, followed by oxidation to introduce the carbonyl group.

Final Coupling Steps

The assembly of the full molecule likely involves:

  • Amide Bond Formation: Coupling the 4-phenyloxane-4-carboxylic acid with the piperidine intermediate using carbodiimide reagents (e.g., EDC/HOBt).

  • Naphthyridine-Piperidine Linkage: Suzuki-Miyaura or Buchwald-Hartwig coupling may attach the piperidine-oxane subunit to the naphthyridine core .

Biological Activities and Mechanisms

MechanismSupporting Evidence from Analogues
Topoisomerase InhibitionFluoroquinolone-like intercalation
Kinase InhibitionPiperidine-mediated ATP-binding pocket interaction
Tubulin BindingOxane group mimicking colchicine’s trimethoxybenzene

Antimicrobial Activity

Nalidixic acid, the prototypical 1,8-naphthyridine antibiotic, targets DNA gyrase in Gram-negative bacteria . The 4-phenyloxane group in this compound may improve penetration through bacterial membranes, while the piperidine ring could reduce efflux pump susceptibility.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis may limit scalability; green chemistry approaches (e.g., microwave-assisted reactions) could optimize yields .

  • ADME Profiling: Predictive modeling and in vitro assays are needed to assess absorption, metabolism, and toxicity.

  • Target Validation: Proteomic studies should identify specific protein targets, such as kinases or tubulin isoforms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator